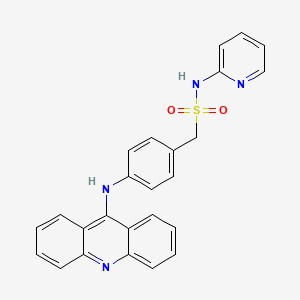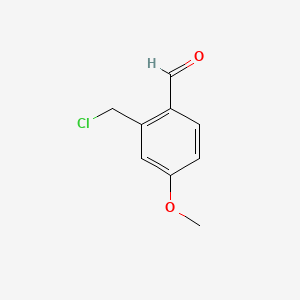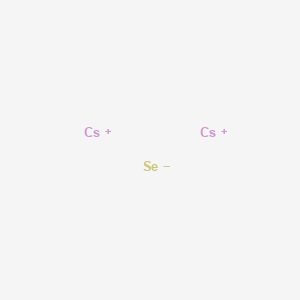
Dicesium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicesium selenide is an inorganic compound with the chemical formula Cs₂Se It is composed of two cesium (Cs) atoms and one selenium (Se) atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicesium selenide can be synthesized by reacting cesium and selenium directly. The reaction typically occurs in a controlled environment to prevent unwanted side reactions. The general reaction is as follows: [ 2Cs + Se \rightarrow Cs_2Se ]
Industrial Production Methods: Industrial production of this compound involves high-purity cesium and selenium. The reaction is carried out in a vacuum or inert atmosphere to avoid oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming cesium oxide and selenium dioxide.
Reduction: It can be reduced to elemental cesium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with various halides, forming cesium halides and selenium compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals at high temperatures.
Substitution: Halides like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Cesium oxide (Cs₂O) and selenium dioxide (SeO₂).
Reduction: Elemental cesium (Cs) and selenium (Se).
Substitution: Cesium halides (CsX) and selenium compounds (SeX).
Wissenschaftliche Forschungsanwendungen
Dicesium selenide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electrical properties.
Wirkmechanismus
The mechanism by which dicesium selenide exerts its effects is primarily through its interaction with selenium-containing enzymes and proteins. Selenium is a crucial trace element in many biological processes, and this compound can influence these processes by providing a source of selenium. The molecular targets and pathways involved include the regulation of oxidative stress and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Caesium selenide (Cs₂Se): Similar in composition but differs in its crystalline structure and specific applications.
Sodium selenide (Na₂Se): Another selenide compound with different reactivity and applications.
Potassium selenide (K₂Se): Similar to dicesium selenide but with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of cesium and selenium, which imparts distinct electrical and chemical properties
Eigenschaften
CAS-Nummer |
31052-46-7 |
|---|---|
Molekularformel |
Cs2Se |
Molekulargewicht |
344.78 g/mol |
IUPAC-Name |
dicesium;selenium(2-) |
InChI |
InChI=1S/2Cs.Se/q2*+1;-2 |
InChI-Schlüssel |
KUBAIENASCDSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Se-2].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


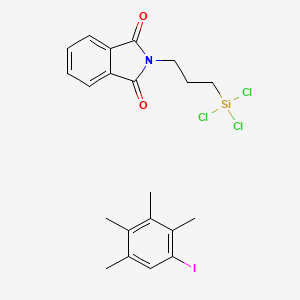
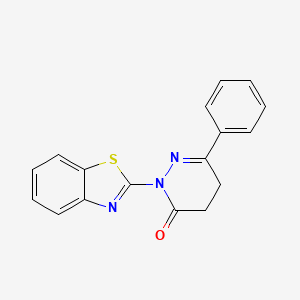
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
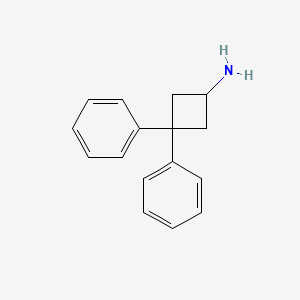
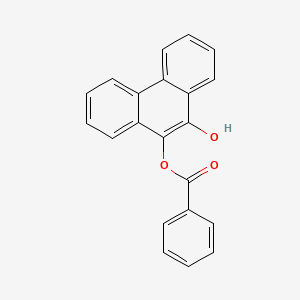


![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
